

Solubility of Lithol Rubine BK in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lithol Rubine BK	
Cat. No.:	B12516396	Get Quote

An In-depth Technical Guide to the Solubility of Lithol Rubine BK

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and coloring agents is paramount. **Lithol Rubine BK** (Pigment Red 57:1), a widely used synthetic azo dye, is no exception. This technical guide provides a detailed overview of the solubility of **Lithol Rubine BK** in aqueous and organic media, complete with experimental protocols and a visual representation of the solubility testing workflow.

Chemical Identity

- IUPAC Name: Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]naphthalene-2-carboxylate
- CAS Number: 5281-04-9[1]
- Molecular Formula: C₁₈H₁₂CaN₂O₆S[1]
- Molecular Weight: 424.44 g/mol [1]

Solubility Profile

The solubility of **Lithol Rubine BK** is a critical parameter influencing its application in various formulations. While it is generally characterized by low solubility in many common solvents, its behavior in different media varies.

Aqueous Solubility

Lithol Rubine BK is sparingly soluble in water. Its solubility is temperature-dependent, showing a slight increase in hot water compared to cold water.[1][2][3][4]

Organic Solvent Solubility

The pigment is generally insoluble in ethanol.[1][2][3][4] However, it exhibits solubility in dimethylformamide (DMF), where its absorption maximum is approximately 442 nm.[1][2][3][4]

Behavior in Acidic and Alkaline Solutions

Lithol Rubine BK is soluble in hydrochloric acid.[2] In concentrated sulfuric acid, it dissolves to form a magenta solution, which turns to a titian (reddish-yellow) color upon dilution.[2] When treated with a sodium hydroxide solution, it forms a brown precipitate.[5]

Quantitative Solubility Data

Quantitative data on the solubility of **Lithol Rubine BK** is limited in publicly available literature. However, the following value for water solubility has been reported:

Solvent	Temperature (°C)	Solubility
Water	25	8.9 mg/L[6]

Note: Further experimental determination is recommended to obtain precise solubility data in various organic solvents under specific conditions.

Standardized Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of chemical substances in water is outlined in the OECD Guideline 105. This protocol can be adapted to determine the solubility of **Lithol Rubine BK**.

Principle of the Method

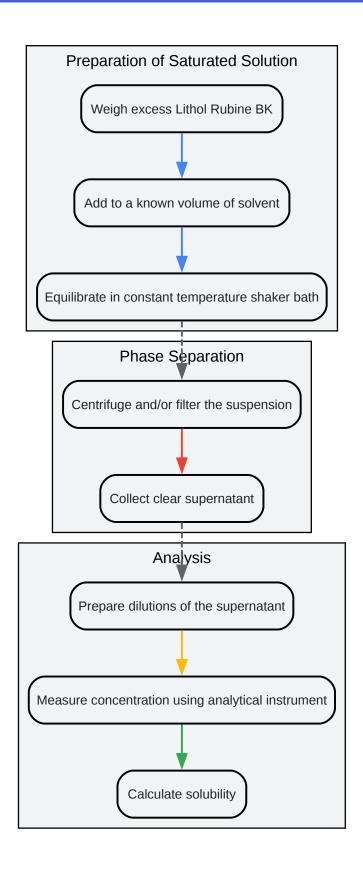
The method involves preparing a saturated solution of the substance in a specific solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

- · Lithol Rubine BK powder
- Solvent of interest (e.g., deionized water, ethanol, dimethylformamide)
- Constant temperature shaker bath or incubator
- Centrifuge
- Analytical balance
- · Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of Lithol Rubine BK to a known volume of the solvent in a suitable vessel.
 - Place the vessel in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). The temperature should be maintained within ±0.5°C.
- Phase Separation:
 - After reaching equilibrium, allow the suspension to settle.



- Separate the solid phase from the liquid phase by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
- Analysis of the Saturated Solution:
 - Carefully take an aliquot of the clear supernatant.
 - Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.
 - Determine the concentration of Lithol Rubine BK in the diluted solution using a calibrated analytical instrument. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at its λmax (around 442 nm in DMF) and using a pre-established calibration curve.
- · Calculation of Solubility:
 - Calculate the solubility of Lithol Rubine BK in the solvent using the following formula:
 Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of **Lithol Rubine BK**.

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of **Lithol Rubine BK**, a key parameter for its effective use in research and development. The provided data and experimental protocol offer a solid foundation for scientists and professionals working with this pigment. It is important to note that while qualitative solubility information is readily available, further experimental work is necessary to establish a complete quantitative solubility profile in a wider range of organic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lithol Rubine BK Wikipedia [en.wikipedia.org]
- 2. LITHOL RUBINE BK Ataman Kimya [atamanchemicals.com]
- 3. LITHOL RUBINE BK Ataman Kimya [atamanchemicals.com]
- 4. Lithol Rubine BK [chemeurope.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Pigment Red 57:1 CAS#: 5281-04-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility of Lithol Rubine BK in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12516396#solubility-of-lithol-rubine-bk-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com